Cas no 1021-39-2 (Benzenesulfonamide,N-[(cyclopropylamino)carbonyl]-4-methyl-)
![Benzenesulfonamide,N-[(cyclopropylamino)carbonyl]-4-methyl- structure](https://fr.kuujia.com/scimg/cas/1021-39-2x500.png)
1021-39-2 structure
Nom du produit:Benzenesulfonamide,N-[(cyclopropylamino)carbonyl]-4-methyl-
Numéro CAS:1021-39-2
Le MF:C11H14N2O3S
Mégawatts:254.305461406708
MDL:MFCD02060810
CID:144683
PubChem ID:237539
Benzenesulfonamide,N-[(cyclopropylamino)carbonyl]-4-methyl- Propriétés chimiques et physiques
Nom et identifiant
-
- Benzenesulfonamide,N-[(cyclopropylamino)carbonyl]-4-methyl-
- 3-cyclopropyl-1-(4-methylphenyl)sulfonyl-urea
- N-(cyclopropylcarbamoyl)-4-methylbenzenesulfonamide
- 1-Cyclopropyl-3-p-toluolsulfonyl-harnstoff
- N-cyclopropyl-N'-(toluene-4-sulfonyl)-urea
- N-Cyclopropyl-N'-(toluol-4-sulfonyl)-harnstoff
- N-p-Tolylsulfonyl-N'-cyclopropyl-harnstoff
- 1021-39-2
- 1-(CYCLOPROPYL)-3-((4-METHYLPHENYL)SULFONYL)UREA
- AKOS022169956
- MS-8316
- 3-cyclopropyl-1-(4-methylbenzenesulfonyl)urea
- 1-cyclopropyl-3-(4-methylphenyl)sulfonylurea
- DTXSID60907086
- NSC41175
- MFCD02060810
- N'-Cyclopropyl-N-(4-methylbenzene-1-sulfonyl)carbamimidic acid
- NSC-41175
- Benzenesulfonamide, N-[(cyclopropylamino)carbonyl]-4-methyl-
-
- MDL: MFCD02060810
- Piscine à noyau: InChI=1S/C11H14N2O3S/c1-8-2-6-10(7-3-8)17(15,16)13-11(14)12-9-4-5-9/h2-3,6-7,9H,4-5H2,1H3,(H2,12,13,14)
- La clé Inchi: IMYPGUMLOXGEJJ-UHFFFAOYSA-N
- Sourire: C1(NC(NS(C2C=CC(C)=CC=2)(=O)=O)=O)CC1
Propriétés calculées
- Qualité précise: 254.07262
- Masse isotopique unique: 254.07251349g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 17
- Nombre de liaisons rotatives: 3
- Complexité: 376
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 1.6
- Surface topologique des pôles: 83.6Ų
Propriétés expérimentales
- Dense: 1.36±0.1 g/cm3(Predicted)
- Point de fusion: 165-168 °C
- Le PSA: 75.27
- Le LogP: 3.00790
- Le PKA: 5.26±0.10(Predicted)
Benzenesulfonamide,N-[(cyclopropylamino)carbonyl]-4-methyl- PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1632957-50mg |
N-(cyclopropylcarbamoyl)-4-methylbenzenesulfonamide |
1021-39-2 | 98% | 50mg |
¥1430 | 2023-04-17 | |
abcr | AB163655-10g |
1-(Cyclopropyl)-3-((4-methylphenyl)sulfonyl)urea; . |
1021-39-2 | 10g |
€482.50 | 2024-06-12 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1632957-10mg |
N-(cyclopropylcarbamoyl)-4-methylbenzenesulfonamide |
1021-39-2 | 98% | 10mg |
¥819 | 2023-04-17 | |
abcr | AB163655-10 g |
1-(Cyclopropyl)-3-((4-methylphenyl)sulfonyl)urea |
1021-39-2 | 10 g |
€482.50 | 2023-07-20 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1632957-1mg |
N-(cyclopropylcarbamoyl)-4-methylbenzenesulfonamide |
1021-39-2 | 98% | 1mg |
¥482 | 2023-04-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1632957-2mg |
N-(cyclopropylcarbamoyl)-4-methylbenzenesulfonamide |
1021-39-2 | 98% | 2mg |
¥504 | 2023-04-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1632957-5mg |
N-(cyclopropylcarbamoyl)-4-methylbenzenesulfonamide |
1021-39-2 | 98% | 5mg |
¥682 | 2023-04-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1632957-25mg |
N-(cyclopropylcarbamoyl)-4-methylbenzenesulfonamide |
1021-39-2 | 98% | 25mg |
¥1228 | 2023-04-17 | |
abcr | AB163655-5g |
1-(Cyclopropyl)-3-((4-methylphenyl)sulfonyl)urea; . |
1021-39-2 | 5g |
€377.50 | 2024-06-12 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1632957-100mg |
N-(cyclopropylcarbamoyl)-4-methylbenzenesulfonamide |
1021-39-2 | 98% | 100mg |
¥1755 | 2023-04-17 |
Benzenesulfonamide,N-[(cyclopropylamino)carbonyl]-4-methyl- Littérature connexe
-
1. Addition reactions on co-ordinated olefinic ligands. Part 8. Platinum(II) complexes of 1,1 -dimethylallene and their reaction with amines. Molecular structure of the zwitterionic derivative dichloro-[1-(NN-diethylammoniomethyl)-2-methylprop-1-enyl](triphenylphosphine) platinum(II)Augusto De Renzi,Benedetto Di Blasio,Achille Panunzi,Carlo Pedone,Aldo Vitagliano J. Chem. Soc. Dalton Trans. 1978 1392
1021-39-2 (Benzenesulfonamide,N-[(cyclopropylamino)carbonyl]-4-methyl-) Produits connexes
- 1219794-57-6(Tolbutamide-d)
- 64-77-7(Tolbutamide)
- 1158702-08-9(1-(3-Aminopiperidin-1-yl)pentan-1-one)
- 1354961-70-8(tert-butyl 1-amino-3-ethoxy-6-azaspiro[3.4]octane-6-carboxylate)
- 898372-59-3(3-(4-butylcyclohexaneamido)-1-benzofuran-2-carboxamide)
- 1955557-45-5(2-(6-ethoxypyridin-2-yl)ethan-1-amine dihydrochloride)
- 1369262-88-3(2-(5-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)acet ic acid)
- 858943-32-5(2-Formyl-3-nitrophenylpropanoic acid)
- 847039-11-6(4-PIPERIDINAMINE, N-METHYL-N-PROPYL-)
- 1448159-19-0(3,4-difluorooxolane-2,5-dione)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:1021-39-2)Benzenesulfonamide,N-[(cyclopropylamino)carbonyl]-4-methyl-

Pureté:99%/99%
Quantité:5g/10g
Prix ($):224.0/286.0